Physicochemical Property Differentiation: LogP and Rotatable Bond Profile vs. 1-(4-Piperidyl)cyclopropanamine
1-(Piperidin-1-ylmethyl)cyclopropanamine exhibits a calculated LogP value of 1.23 and contains two rotatable bonds , whereas the direct-attachment analog 1-(4-Piperidyl)cyclopropanamine (C8H16N2, MW 140.23 g/mol) lacks the methylene spacer and possesses a reduced rotatable bond count of one . The methylene bridge in the target compound introduces additional conformational flexibility while maintaining a moderate LogP, offering a distinct balance between lipophilicity and molecular flexibility for fragment-based drug discovery applications .
| Evidence Dimension | Calculated LogP and Rotatable Bond Count |
|---|---|
| Target Compound Data | LogP = 1.23; Rotatable Bonds = 2 |
| Comparator Or Baseline | 1-(4-Piperidyl)cyclopropanamine: Rotatable Bonds = 1 (inferred from structure: C8H16N2, MW 140.23 g/mol) |
| Quantified Difference | LogP difference: comparator data not reported; Rotatable Bonds: 2 vs. 1 (Δ = +1 bond) |
| Conditions | Calculated physicochemical properties (Hit2Lead database values) |
Why This Matters
The presence of a methylene spacer in 1-(piperidin-1-ylmethyl)cyclopropanamine provides greater conformational flexibility than directly attached piperidine-cyclopropanamine analogs, which may translate to differential binding conformations in structure-activity relationship (SAR) exploration.
